2-Butyloctane-1,3-diol
Description
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Structure
3D Structure
Properties
CAS No. |
55109-62-1 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
2-butyloctane-1,3-diol |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-9-12(14)11(10-13)8-6-4-2/h11-14H,3-10H2,1-2H3 |
InChI Key |
KBGFEZLHKQYIPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(CCCC)CO)O |
Origin of Product |
United States |
Contextualization Within Branched 1,3 Diol Chemistry
Branched 1,3-diols are a significant class of organic compounds, distinguished by a 1,3-dioxygenated pattern on a carbon skeleton that also contains alkyl branches. This structural motif is a cornerstone in the architecture of numerous complex natural products, particularly polyketides, which are known for their diverse biological activities. thieme-connect.comacs.org The synthesis of 1,3-diols, especially in a stereocontrolled manner, is a fundamental challenge and an active area of research in organic synthesis. thieme-connect.comrsc.org
The defining feature of a 1,3-diol is the spatial relationship between the two hydroxyl groups, which can exist in either a syn or anti relative orientation. The presence of additional substituents on the carbon backbone, as in the case of 2-Butyloctane-1,3-diol, introduces further stereocenters, increasing the complexity and the number of possible stereoisomers. The development of methods to selectively synthesize one specific stereoisomer of a branched 1,3-diol is crucial, as the biological activity and physical properties of the molecule are often dependent on its precise three-dimensional structure. thieme-connect.com
A variety of synthetic strategies have been developed to access these structures, including:
Aldol (B89426) reactions followed by reduction.
Stereoselective reduction of β-hydroxy ketones. thieme-connect.com
Hydroboration-oxidation of allylic alcohols. rsc.org
Biocatalytic methods , which utilize enzymes to achieve high stereoselectivity. rsc.org
Prins cyclization reactions. researchgate.net
The compound this compound, with its C4 butyl group at the C2 position of an octane-1,3-diol framework, serves as a specific example of this structural class. Its synthesis and properties are governed by the principles that have been developed for the broader family of branched 1,3-diols.
Significance in Advanced Organic Synthesis Research
General Strategies for 1,3-Diol Construction
The creation of the 1,3-diol functionality can be achieved through a number of reliable chemical transformations. These methods often involve the formation of a carbon-carbon bond followed by or concurrent with the introduction of the two hydroxyl groups at the 1 and 3 positions.
Hydration of α,β-Unsaturated Carbonyl Compounds and Subsequent Reduction
A common pathway to 1,3-diols involves the hydration of α,β-unsaturated ketones and aldehydes. wikipedia.org This process typically proceeds via a 1,4-addition of water or a hydroxide (B78521) equivalent to the conjugated system, which, after tautomerization, yields a β-hydroxy carbonyl compound. libretexts.org The subsequent reduction of the carbonyl group then furnishes the desired 1,3-diol. organic-chemistry.org
For the synthesis of this compound, a suitable α,β-unsaturated carbonyl precursor would be 2-butyl-2-decenal or 2-butyloctan-1-al-3-one. The hydration step would introduce a hydroxyl group at the 3-position, followed by reduction of the aldehyde or ketone functionality to yield the final diol. The choice of reducing agent is crucial to selectively reduce the carbonyl without affecting other functional groups.
| Starting Material | Intermediate | Final Product |
| 2-Butyl-2-decenal | 2-Butyl-3-hydroxy-decanal | This compound |
| 2-Butyloctan-1-al-3-one | 2-Butyl-1,3-dihydroxy-octan-3-one | This compound |
Hydroformylation of Epoxides Followed by Aldehyde Hydrogenation
The hydroformylation of epoxides presents an atom-economical route to β-hydroxy aldehydes, which are direct precursors to 1,3-diols. rsc.orgthieme-connect.de This reaction involves the addition of synthesis gas (a mixture of carbon monoxide and hydrogen) to an epoxide, typically catalyzed by cobalt or rhodium complexes. rsc.orgepo.orggoogle.com The resulting β-hydroxy aldehyde can then be hydrogenated in a subsequent step to afford the 1,3-diol. rsc.org
To synthesize this compound via this method, a suitable starting material would be 2-butyloxirane. The hydroformylation of this epoxide would yield 3-hydroxy-2-butyloctanal. Subsequent hydrogenation of the aldehyde group would produce the target 1,3-diol. A patent for a similar process lists 1,2-epoxyoctane (B1223023) as a viable substrate for producing 1,3-diols, suggesting the feasibility of this approach for substituted epoxides. epo.org
| Epoxide | Intermediate Aldehyde | Resulting 1,3-Diol |
| 2-Butyloxirane | 3-Hydroxy-2-butyloctanal | This compound |
| 1,2-Epoxyoctane | 3-Hydroxy-decanal | 1,3-Decanediol |
Prins Reaction Approaches Utilizing Alkenes and Formaldehyde (B43269)
The Prins reaction is an electrophilic addition of an aldehyde or ketone to an alkene, which can be tailored to produce 1,3-diols. wikipedia.orgcambridge.orgorganic-chemistry.org In the presence of a protic acid and water, the reaction between an alkene and formaldehyde yields a 1,3-diol. wikipedia.org The reaction proceeds through a carbocationic intermediate that is trapped by water.
For a target like this compound, the Prins reaction would ideally involve the reaction of 1-decene (B1663960) with formaldehyde. However, the regioselectivity of the addition would need to be controlled to achieve the desired substitution pattern. The reaction is often catalyzed by Lewis or protic acids. jk-sci.com Asymmetric variants of the Prins reaction have also been developed, allowing for the synthesis of chiral 1,3-diols. nih.gov
| Alkene | Aldehyde | Catalyst Type | Potential Product |
| 1-Decene | Formaldehyde | Protic or Lewis Acid | This compound |
| Styrene | Paraformaldehyde | Chiral Brønsted Acid | Chiral 1,3-Dioxane (precursor to 1,3-diol) nih.gov |
Aldol (B89426) Condensation Routes Involving Ketones with Formaldehyde
The aldol condensation is a powerful carbon-carbon bond-forming reaction that can be employed in the synthesis of 1,3-diols. ncert.nic.in The reaction of a ketone with formaldehyde in the presence of a base catalyst leads to a β-hydroxy ketone. iitk.ac.in This intermediate can then be reduced to the corresponding 1,3-diol. google.com
To synthesize this compound using this approach, 2-decanone (B165314) could be reacted with formaldehyde. The initial aldol addition would form 1-hydroxy-2-decan-3-one. A subsequent reduction of the ketone functionality would yield the target diol. This method is particularly useful for preparing 2,2-disubstituted 1,3-diols. wikipedia.org
| Ketone | Aldehyde | Intermediate | Final Product |
| 2-Decanone | Formaldehyde | 1-Hydroxy-2-decan-3-one | This compound |
| Cyclohexanone | Formaldehyde | 2-(Hydroxymethyl)cyclohexanone | 1,3-Cyclohexanedimethanol |
Radical-Mediated C-H Functionalization for 1,3-Diols
A more modern approach to 1,3-diol synthesis involves the direct functionalization of C-H bonds. acs.org A notable example is a variant of the Hofmann-Löffler-Freytag reaction, which allows for the conversion of an alcohol into a 1,3-diol. acs.orgnih.gov This method proceeds through a radical-mediated hydrogen atom transfer, followed by trapping of the resulting carbon radical. The sequence involves the conversion of the starting alcohol to a carbamate, followed by a directed C-H oxidation. nih.govwipo.int
This strategy provides a unique retrosynthetic disconnection, where a readily available alcohol can be converted to a more complex 1,3-diol. While specific application to this compound is not reported, the general methodology has been demonstrated on a range of substrates, including the synthesis of natural products. acs.org
Biocatalytic Approaches to Chiral 1,3-Diols
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral 1,3-diols. nih.gov Enzymatic reactions can provide high stereoselectivity, which is often difficult to achieve with traditional chemical methods. One such approach is a one-pot, two-step enzymatic reduction of 2-alkyl-1,3-diketones. acs.orgacs.org This cascade process utilizes two different ketoreductases to first stereoselectively reduce a diketone to a β-hydroxy ketone, which is then further reduced to the chiral diol. acs.orgacs.org
Another biocatalytic strategy is the oxidative desymmetrization of prochiral 2-substituted propane-1,3-diols, which can be achieved using microorganisms such as Acetobacter aceti. mdpi.com This method allows for the selective oxidation of one of the two hydroxyl groups in a symmetric diol to produce a chiral hydroxy acid. While this is a desymmetrization reaction, the reverse reaction, a stereoselective reduction, could in principle be used to generate chiral diols.
| Biocatalytic Strategy | Starting Material | Enzyme/Microorganism | Product Type |
| Cascade Reduction | 2-Alkyl-1,3-diketone | Ketoreductases | Chiral 2-Alkyl-1,3-diol acs.orgacs.org |
| Oxidative Desymmetrization | 2-Alkyl-propane-1,3-diol | Acetobacter aceti | Chiral 3-hydroxy-2-alkylpropanoic acid mdpi.com |
C-C Bond-Forming Reactions for 1,3-Diol Scaffolds
The construction of the carbon backbone containing the 1,3-diol motif often involves strategic carbon-carbon bond formation, which sets the stage for the introduction of the hydroxyl groups. A variety of methods have been developed to achieve this with high levels of control over stereochemistry. researchgate.net
Alkylation reactions represent a fundamental approach to C-C bond formation. In the context of 1,3-diol synthesis, this can involve the alkylation of enolates or other nucleophiles. More advanced strategies focus on the direct, regioselective functionalization of C-H bonds. For instance, combining a photoredox catalyst with a thiophosphoric acid hydrogen atom transfer (HAT) catalyst allows for the site-selective alkylation of linear 1,3-diols at the secondary alcohol position. jst.go.jp This method leverages intramolecular hydrogen bonding in non-coordinating solvents to lower the bond dissociation energy of the targeted C-H bond, enabling regioselective C-C bond formation. jst.go.jp
Another sophisticated approach involves the catalytic enantioselective desymmetrization of prochiral 1,3-diols through O-alkylation. nih.gov Using a rationally designed chiral hemiboronic acid catalyst, one of the two enantiotopic hydroxyl groups in a 2-aryl-1,3-propanediol can be selectively alkylated. nih.gov This process proceeds through a defined chair-like six-membered anionic complex, affording monoalkylated products in high enantiomeric purity. nih.gov
Carbonyl allylation and crotylation are powerful and historic C-C bond-forming reactions used to synthesize homoallylic alcohols, which are key precursors for 1,3-diols. nih.govthieme-connect.com These reactions have evolved from using stoichiometric allylmetal reagents (based on zinc, magnesium, boron, etc.) to highly efficient catalytic enantioselective methods. nih.govharvard.edu
Modern advancements include ruthenium- and iridium-catalyzed hydrogen auto-transfer or "borrowing hydrogen" processes. nih.gov In these reactions, an alcohol is transiently oxidized to an aldehyde, which is then attacked by an allyl or crotyl nucleophile generated in situ from sources like allene (B1206475) or butadiene. nih.gov This approach avoids the use of pre-formed organometallic reagents and can be highly stereoselective. nih.govnih.gov For example, ruthenium-catalyzed reactions of primary alcohols with dienes can generate branched homoallylic alcohols with high regioselectivity. thieme-connect.com These methods have been extended to achieve stereo- and site-selective allylation and crotylation of existing 1,3-diols and polyols. nih.gov
Table 1: Milestones in Carbonyl Allylation and Crotylation
| Year | Milestone | Key Reagent/Catalyst | Reference |
|---|---|---|---|
| 1876 | First carbonyl allylation | Allylzinc | nih.gov |
| 1904 | Use of allylmagnesium reagents | Allylmagnesium | nih.gov |
| 1978 | First enantioselective carbonyl allylation | Chiral allylboronate | nih.gov |
| 1991 | First catalytic enantioselective allylation | Chiral Lewis Acid | nih.gov |
The Pinacol (B44631) coupling is a classic reductive C-C bond-forming reaction where two carbonyl compounds (aldehydes or ketones) are coupled in the presence of an electron donor to form a vicinal diol (1,2-diol). wikipedia.orgresearchgate.net The reaction proceeds through a radical mechanism involving the one-electron reduction of the carbonyl group to a ketyl radical anion, followed by dimerization. wikipedia.org While it directly produces 1,2-diols, not 1,3-diols, it is a fundamental and related method for diol synthesis. The reaction is named after its product from the coupling of acetone: pinacol (2,3-dimethyl-2,3-butanediol). wikipedia.org
Numerous reductants can be used, and catalytic versions have been developed that employ a catalytic coupling agent with a stoichiometric reductant. researchgate.net The reaction has found application in the total synthesis of complex molecules, such as in the Mukaiyama and Nicolaou syntheses of Taxol. wikipedia.org Cross-coupling reactions between two different carbonyl compounds are also possible, further expanding the utility of this method for generating diverse 1,2-diol structures. organic-chemistry.orgacs.org
A powerful strategy for creating diol structures involves tandem reactions that form multiple bonds and stereocenters in a single operation. One such sequence is the tandem Wittig rearrangement/aldol reaction. lookchem.comorganic-chemistry.org This process is typically applied to O-allyl or O-benzyl glycolate (B3277807) esters. lookchem.comorganic-chemistry.org
The sequence involves a nih.govorganic-chemistry.org-Wittig rearrangement, which proceeds under mild conditions, followed by an intramolecular aldol reaction. lookchem.com This tandem reaction generates two new carbon-carbon bonds and two contiguous stereocenters, leading to the formation of α,β-dihydroxy esters (a type of 1,2-diol) with excellent diastereoselectivity (>20:1). lookchem.comorganic-chemistry.org Asymmetric versions of this reaction have been developed using chiral auxiliaries, affording enantiomerically enriched products. acs.orgresearchgate.net While this specific sequence yields 1,2-diols, it exemplifies the efficiency of tandem strategies in complex molecule synthesis. organic-chemistry.org
Targeted Synthetic Routes for this compound and Analogues
The most direct and widely used methods for synthesizing 1,3-diols involve the stereoselective reduction of a carbonyl group within a precursor that already contains one of the hydroxyl groups.
The diastereoselective reduction of β-hydroxyketones is arguably the most common and effective strategy for the synthesis of 1,3-diols. thieme-connect.comacs.org The stereochemical outcome of the reduction (i.e., the formation of syn- or anti-1,3-diols) can be controlled by the choice of reducing agent and reaction conditions. organic-chemistry.orgacs.org
Several reagent systems have been developed to achieve high selectivity:
Samarium Diiodide (SmI₂) : The SmI₂/H₂O/Et₃N system provides 1,3-diols in quantitative yields and generally shows high diastereoselectivity for the syn-diol product. organic-chemistry.org The reaction is rapid and clean, often requiring no further purification. organic-chemistry.org In other contexts, SmI₂ has been used to stereoselectively produce anti 1,3-diols. acs.org
Boron-based Reagents : The use of a terphenylboronic acid allows for the conversion of acyclic β-hydroxyketones into boronates in situ. Subsequent reduction of these boronates with various reducing agents gives syn-1,3-diols almost exclusively. oup.com
Amine-boranes : In the presence of lithium perchlorate, amine-boranes can reduce β-hydroxyketones to produce the corresponding anti-1,3-diols as the major product. doi.org
Albumin-mediated Reduction : The reduction of β-hydroxyketones with sodium borohydride (B1222165) (NaBH₄) in the presence of stoichiometric amounts of bovine or human albumin can be highly stereoselective, yielding anti-1,3-diols with high diastereomeric excess. rsc.org In the absence of albumin, the same reaction typically produces a nearly 1:1 mixture of syn and anti diols. rsc.org
Table 2: Stereoselective Reduction of β-Hydroxyketones to 1,3-Diols
| Reagent System | Major Product Stereoisomer | Reference |
|---|---|---|
| SmI₂/H₂O/Et₃N | syn | organic-chemistry.org |
| Terphenylboronic acid / Reducing agents | syn | oup.com |
| NaBH₄ / Albumin | anti | rsc.org |
| Amine-boranes / Lithium perchlorate | anti | doi.org |
Reduction of Appropriate Carbonyl Precursors (e.g., β-hydroxyketones)
Substrate-Induced Diastereoselective Reduction
Substrate-induced diastereoselective reduction is a powerful strategy that leverages the existing stereochemistry of a starting material to direct the outcome of a subsequent reduction. In the context of 1,3-diol synthesis, this typically involves the reduction of a chiral β-hydroxy ketone.
One of the most prominent examples of this approach is the Narasaka-Prasad reduction, which stereoselectively reduces β-hydroxy ketones to yield the corresponding syn-1,3-diols. wikipedia.org The reaction employs a boron chelating agent, such as BBu₂OMe, which coordinates to both the hydroxyl and keto groups of the substrate. This chelation forms a rigid six-membered ring transition state. wikipedia.org A reducing agent, commonly sodium borohydride (NaBH₄), then delivers a hydride ion. wikipedia.org This intermolecular hydride delivery preferentially occurs via an axial attack from the face opposite to the existing alcohol substituent, leading to the formation of the syn-diol with high diastereoselectivity. wikipedia.org In contrast, the related Evans-Saksena reduction uses a different boron reagent to achieve intramolecular hydride delivery, resulting in the formation of the anti-diol. wikipedia.org
Another method involves the use of a terphenylboronic acid in conjunction with a reducing agent to convert acyclic β-hydroxy ketones into their corresponding boronates. An in-situ reduction of these intermediates produces syn-1,3-diols almost exclusively. oup.com
Reduction of 1,3-Diketones
The direct reduction of a 1,3-diketone offers a concise route to 1,3-diols. The primary challenge in this approach lies in controlling both chemoselectivity (avoiding over-reduction to a mono-alcohol or under-reduction to a hydroxy-ketone) and diastereoselectivity (syn vs. anti).
A highly diastereoselective method for producing syn-1,3-diols involves the reduction of 1,3-diketones with a borane-pyridine complex (BH₃-pyridine) in the presence of titanium tetrachloride (TiCl₄). acs.orgnih.gov The reaction is typically conducted in dichloromethane (B109758) (CH₂Cl₂) at low temperatures (e.g., -78 °C) and demonstrates broad applicability for substrates with linear or branched alkyl chains and aromatic groups, affording high yields and excellent diastereoselectivity. acs.orgresearchgate.net
Conversely, the synthesis of anti-1,3-diols from 1,3-diketones can be achieved using sodium borohydride in the presence of bovine or human serum albumin. rsc.org In the absence of albumin, the reduction typically yields a nearly 1:1 mixture of syn and anti diols. The protein's presence, however, directs the reaction to produce anti diols with high diastereomeric excess, particularly when an aromatic carbonyl group is present. rsc.org The proposed mechanism involves the chemoselective reduction of the aliphatic carbonyl group first, followed by a diastereoselective reduction of the aromatic carbonyl, with the albumin's binding site controlling the stereochemical outcome. rsc.org
It is worth noting that some catalytic systems are designed specifically for the mono-reduction of 1,3-diketones to chiral hydroxy ketones, where further reduction to the diol is intentionally prevented. nih.govrsc.org
Table 1: Comparison of Reagents for 1,3-Diketone Reduction
| Reagent System | Predominant Diastereomer | Key Conditions | Citation(s) |
|---|---|---|---|
| BH₃-pyridine / TiCl₄ | syn | CH₂Cl₂, -78 °C | acs.orgnih.govresearchgate.net |
| NaBH₄ / Albumin | anti | Aqueous acetonitrile | rsc.org |
| NaBH₄ | ~1:1 syn/anti mixture | Aqueous acetonitrile | rsc.org |
Hydrogenation of 1,3-Hydroxyketones
Catalytic hydrogenation represents an efficient and atom-economical method for the reduction of β-hydroxy ketones to 1,3-diols. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst system employed.
A notable method for preparing chiral anti-1,3-diols involves the ruthenium-mediated hydrogenation of enantioenriched β-hydroxy ketones. acs.org This process uses a combination of ruthenium trichloride (B1173362) (RuCl₃) and an achiral monophosphine ligand, such as triphenylphosphine (B44618) (PPh₃), to achieve good yields and high levels of diastereoselectivity in favor of the anti product. acs.org Interestingly, the choice of phosphine (B1218219) ligand can influence the stereoselectivity; for instance, using tricyclohexylphosphine (B42057) (PCy₃) can lead to a moderate preference for the syn diol. acs.org
Oxa-Michael Additions to Activated Alkenes in 1,3-Diol Synthesis
An alternative strategy for constructing the 1,3-diol framework involves an intramolecular oxa-Michael addition. researchgate.net This approach builds the target structure through a cascade of reactions, often beginning with simpler, unsaturated precursors.
A stereoselective tandem synthesis has been developed that produces syn-1,3-diol motifs, which are protected as syn-1,3-dioxane derivatives. nih.govacs.org This multi-step process is performed in a single pot without the isolation of intermediates and involves three key transformations: nih.gov
Olefin Cross-Metathesis: A homoallylic alcohol reacts with an α,β-unsaturated ketone.
Hemiacetalization: The resulting alcohol from the first step reacts with an aldehyde.
Intramolecular Oxa-Michael Addition: The derived hemiacetal undergoes a subsequent intramolecular cyclization, adding to the activated alkene to furnish the final syn-1,3-dioxane derivative in good to excellent yields. nih.govacs.org
The resulting acetal (B89532) moiety can be chemoselectively and regioselectively cleaved under mild conditions to liberate the free syn-1,3-diol. nih.gov
Exploitation of Allylic and Homoallylic Alcohols
Allylic and homoallylic alcohols are versatile starting materials for 1,3-diol synthesis, as the double bond provides a handle for introducing the second hydroxyl group.
One method involves a rhenium-catalyzed Current time information in Bangalore, IN.nih.gov-allylic alcohol transposition. In the presence of a catalyst like dirhenium heptoxide (Re₂O₇), δ-hydroxymethyl-anti-homoallylic alcohols can be converted into the acetals of 2-methyl-1,3-syn-diols with excellent diastereoselectivity. nih.gov
Another approach utilizes rhodium(III) catalysis to achieve direct allylic C-H functionalization. This methodology enables the transformation of bishomoallylic alcohols into protected 1,3-diols in a single, stereoselective step. ub.edu Additionally, a one-pot diastereoselective carboxylation followed by bromocyclization of optically pure homoallylic alcohols can be used to generate chiral syn-1,3-diol derivatives. researchgate.net
Modular Catalytic Stereoselective Synthesis from Bulk Chemicals
Modern synthetic chemistry emphasizes the development of highly efficient and atom-economical routes from simple, abundant starting materials. nih.gov A formidable challenge is the catalytic asymmetric synthesis of optically pure 1,n-diols from such bulk chemicals. springernature.com
A recently developed versatile and modular method allows for the synthesis of enantioenriched 1,2-diols and 1,3-diols from high-production-volume chemicals like ethylene (B1197577) glycol and 1,3-propanediol, respectively. nih.govspringernature.com The key to this strategy is the temporary masking of the diol group as an acetonide. This protecting group imparts selectivity to the crucial step of C(sp³)-H functionalization, allowing for the controlled and stereoselective construction of more complex diol structures. nih.gov This approach avoids the use of toxic or expensive metal catalysts and significantly enhances efficiency and environmental sustainability by eliminating the need for multi-step preparation of complex precursors. springernature.com
Stereochemical Control in the Synthesis of 2 Butyloctane 1,3 Diol
Concepts of Stereoselectivity and Asymmetric Synthesis in Diol Formation
The synthesis of 1,3-diols, such as 2-butyloctane-1,3-diol, presents a significant stereochemical challenge due to the presence of two stereocenters, which can result in up to four possible stereoisomers (two pairs of enantiomers). Stereoselectivity in a reaction is the preference for the formation of one stereoisomer over another. This can be further divided into diastereoselectivity (favoring one diastereomer) and enantioselectivity (favoring one enantiomer).
Asymmetric synthesis refers to a reaction in which an achiral unit is converted into a chiral unit, leading to an unequal amount of stereoisomers. uwindsor.ca Chiral 1,3-diols are valuable structural motifs found in numerous biologically active compounds and natural products, including polyketides and macrolide antibiotics. nih.govnih.gov Consequently, developing methods to synthesize them with high stereochemical purity is a crucial area of research. nih.gov
The most common strategies for stereocontrolled 1,3-diol synthesis begin with a β-hydroxy ketone precursor. The relative stereochemistry of the two hydroxyl groups in the final product—designated as syn or anti—is determined by the diastereoselective reduction of the ketone. The absolute stereochemistry (the specific enantiomer) is typically established by using an enantiomerically pure β-hydroxy ketone, which can be prepared through various asymmetric methods.
Diastereoselective Synthesis of 1,3-Diols
The diastereoselective reduction of β-hydroxy ketones is a cornerstone for establishing the relative stereochemistry of 1,3-diols. By selecting the appropriate reagents and reaction conditions, chemists can selectively produce either the syn (where the hydroxyl groups are on the same side in a Fischer projection) or the anti (where they are on opposite sides) diastereomer.
The Evans–Saksena reduction is a highly effective method for the diastereoselective synthesis of anti-1,3-diols from β-hydroxy ketones. synarchive.comwikipedia.org This protocol utilizes a triacetoxyborohydride (B8407120) reagent, most commonly tetramethylammonium (B1211777) triacetoxyborohydride (Me₄N⁺BH(OAc)₃⁻). uwindsor.casynarchive.com
The reaction proceeds through a six-membered cyclic transition state, where the boron reagent coordinates to both the hydroxyl and ketone oxygen atoms of the substrate. wikipedia.org This chelation directs the hydride from the borohydride (B1222165) complex to be delivered intramolecularly to the carbonyl carbon. This intramolecular delivery mechanism forces the hydride to approach from the same face as the existing hydroxyl group, resulting in the formation of the anti-diol with high selectivity. wikipedia.orgyoutube.com
Table 1: Key Features of the Evans-Saksena Reduction
| Feature | Description |
|---|---|
| Substrate | β-Hydroxy ketone |
| Reagent | Tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃) |
| Product | anti-1,3-diol |
| Mechanism | Intramolecular hydride delivery via a six-membered chelated transition state. wikipedia.org |
| Selectivity | High diastereoselectivity for the anti isomer. |
Narasaka–Prasad Reduction Protocols
In contrast to the Evans-Saksena protocol, the Narasaka–Prasad reduction provides a reliable route to syn-1,3-diols from the same β-hydroxy ketone precursors. synarchive.comwikipedia.org This method involves a two-component system: a boron chelating agent, such as diethylmethoxyborane (B30974) (Et₂BOMe), and a separate hydride source, typically sodium borohydride (NaBH₄). synarchive.comyoutube.com
The reaction is initiated by the formation of a boron chelate between the β-hydroxy ketone and the boron reagent. This creates a stable six-membered ring intermediate that orients the substrate. wikipedia.org The subsequent reduction of the ketone is achieved by the intermolecular delivery of a hydride from sodium borohydride. The hydride attacks the carbonyl carbon from the face opposite to the existing hydroxyl group's substituent, leading to the formation of the syn-diol. wikipedia.orgyoutube.com High diastereoselectivity often requires cryogenic temperatures. nih.gov
Table 2: Key Features of the Narasaka-Prasad Reduction
| Feature | Description |
|---|---|
| Substrate | β-Hydroxy ketone |
| Reagents | Boron chelating agent (e.g., Et₂BOMe) and a hydride source (e.g., NaBH₄). synarchive.com |
| Product | syn-1,3-diol |
| Mechanism | Intermolecular hydride delivery to a six-membered boron chelate. wikipedia.org |
| Selectivity | High diastereoselectivity for the syn isomer. |
Evans–Tishchenko Reduction Protocols
The Evans–Tishchenko reaction is another powerful method for producing anti-1,3-diols. A key advantage of this protocol is that it yields a differentiated diol, where one hydroxyl group is selectively protected as a monoester, facilitating further synthetic manipulations. wikipedia.orgyoutube.com The reaction involves the reduction of a β-hydroxy ketone using an aldehyde in the presence of a Lewis acid catalyst, commonly samarium(II) iodide (SmI₂). wikipedia.orgthieme.com
The mechanism involves the formation of a hemiacetal intermediate between the β-hydroxy group and the added aldehyde. The Lewis acid catalyst then chelates the two oxygen atoms, forming a cyclic, six-membered transition state. wikipedia.org This is followed by an intramolecular transfer of a hydride from the hemiacetal carbon to the ketone's carbonyl carbon. youtube.com This stereoselective transfer results in the formation of an anti-1,3-diol monoester. wikipedia.orgthieme-connect.com
Table 3: Key Features of the Evans-Tishchenko Reduction
| Feature | Description |
|---|---|
| Substrate | β-Hydroxy ketone |
| Reagents | An aldehyde and a Lewis acid catalyst (e.g., SmI₂). wikipedia.org |
| Product | anti-1,3-diol monoester |
| Mechanism | Intramolecular hydride transfer within a cyclic hemiacetal intermediate. wikipedia.orgyoutube.com |
| Selectivity | High diastereoselectivity for the anti isomer and selective protection of one hydroxyl group. wikipedia.org |
Diastereoselective C(sp³)–H Arylation in 1,3-Diol Synthesis
The functionalization of unactivated C(sp³)–H bonds represents a modern frontier in organic synthesis, offering novel retrosynthetic pathways. Diastereoselective C(sp³)–H arylation can be employed to construct complex molecular architectures, including precursors to 1,3-diols. This strategy often relies on directing groups to control the site-selectivity and stereoselectivity of the reaction.
In the context of 1,3-diol synthesis, a transient directing group can be used to guide a palladium catalyst to a specific C(sp³)–H bond in an aliphatic ketone. researchgate.netnsf.gov Subsequent intramolecular arylation can form a cyclic intermediate. The stereochemistry of this cyclization can be controlled, thereby setting up a defined stereocenter. Further chemical transformations of the resulting product can then unveil the 1,3-diol moiety. While not a direct method for diol formation, this approach allows for the stereocontrolled synthesis of complex precursors that can be converted into highly substituted 1,3-diols, a task that can be challenging using traditional methods. nsf.gov The use of specific ligands, such as 2-pyridone, can be crucial for achieving high yields and selectivity in these transformations. nsf.gov
Enantioselective Approaches to this compound Precursors
To synthesize a single enantiomer of this compound, it is essential to start with an enantiomerically pure precursor, typically a chiral β-hydroxy ketone. The development of enantioselective methods to generate these precursors is therefore of paramount importance.
One of the most powerful methods for this purpose is the asymmetric aldol (B89426) reaction. nih.govacs.org This reaction joins an enolate with an aldehyde to form a β-hydroxy ketone. By using chiral catalysts, such as proline-derived organocatalysts, or chiral auxiliaries, it is possible to control the absolute stereochemistry of the two newly formed stereocenters with high enantiomeric and diastereomeric purity. nih.govacs.org
Other enantioselective strategies include:
Asymmetric Hydrogenation: The transition metal-catalyzed asymmetric hydrogenation of β-keto esters can produce chiral β-hydroxy esters with high enantioselectivity. These can then be converted into the desired β-hydroxy ketone.
Enzymatic Reactions: Biocatalysts, such as whole-cell microorganisms or isolated enzymes, can perform highly regio- and stereoselective reductions of β-diketones to furnish chiral β-hydroxy ketones. researchgate.net Dynamic kinetic resolution, which combines enzymatic acylation with in-situ racemization of the starting material, can also be used to convert a racemic mixture of a diol precursor into a single enantiomerically pure product. nih.gov
These enantioselective methods provide access to the chiral building blocks necessary for the synthesis of a specific stereoisomer of this compound, which can then be subjected to the diastereoselective reductions described previously to complete the synthesis.
Asymmetric Homogeneous and Heterogeneous Hydrogenation
Asymmetric hydrogenation is a powerful tool for the stereoselective reduction of β-hydroxy ketones or 1,3-diketones to afford chiral 1,3-diols. semanticscholar.org Catalysts based on ruthenium, rhodium, and iridium, featuring chiral ligands, are often employed to achieve high levels of diastereo- and enantioselectivity. pkusz.edu.cnacs.org These methods have been successfully applied to a wide range of substrates, but specific examples detailing the hydrogenation to produce this compound are not documented.
Dynamic Kinetic Resolution in Diol Synthesis
Dynamic kinetic resolution (DKR) is an efficient strategy for converting a racemic mixture of starting materials into a single, enantiomerically pure product in high yield. nih.gov This technique typically combines a biocatalytic kinetic resolution with an in situ racemization of the slower-reacting enantiomer, often catalyzed by a transition metal complex. mdpi.com While DKR has been extensively used for the synthesis of various chiral alcohols and diols, there is no specific literature describing its use for the synthesis of this compound.
Enzymatic and Nonenzymatic Desymmetrization
The desymmetrization of prochiral or meso-1,3-diols is another elegant approach to obtain enantiomerically enriched 1,3-diols. dicp.ac.cnnih.govacs.org Enzymatic methods, often employing lipases, can selectively acylate one of the enantiotopic hydroxyl groups, leading to a chiral monoester. mdpi.com Nonenzymatic methods have also been developed using chiral catalysts, such as chiral DMAP derivatives or metal complexes, to achieve similar transformations. oup.comelsevierpure.com These methods are general in scope, but their application to a substrate that would yield this compound has not been reported.
Chemical Reactivity and Transformations of 2 Butyloctane 1,3 Diol
Reactions of the Hydroxyl Groups
The two hydroxyl groups in 2-butyloctane-1,3-diol can react independently or together, leading to a diverse array of potential products. The specific outcome often depends on the reaction conditions and the stoichiometry of the reagents used.
Esterification is a fundamental reaction of alcohols, and this compound can undergo this transformation to form mono- or di-esters. In a typical esterification reaction, the diol is reacted with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester linkage. The reaction can be catalyzed by acids or promoted by coupling agents. google.comrug.nl
Selective esterification of one hydroxyl group to produce a monoester is possible by controlling the stoichiometry, often by using an excess of the diol relative to the acylating agent. google.com Conversely, using an excess of the acylating agent or more forcing conditions will typically lead to the formation of the diester. The primary hydroxyl group is generally more reactive than the secondary hydroxyl group, which can allow for regioselective mono-esterification under carefully controlled conditions. nih.gov
Transesterification is another important process where an existing ester reacts with the diol to form a new ester. This reaction is often catalyzed and is an equilibrium process. researchgate.net It is particularly relevant in polymer chemistry and in the synthesis of specialty esters where the direct esterification might be problematic. researchgate.netresearchgate.net For instance, transesterification of 1,3-diols can be achieved using methyl or ethyl esters of carboxylic acids with an ion exchanger as a catalyst. google.com
Table 1: Overview of Esterification Methods for Diols
| Method | Reagents | Catalyst/Promoter | Typical Product(s) |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Mono- and/or Diester |
| Acylation | Acyl Halide or Anhydride | Base (e.g., Pyridine) | Mono- and/or Diester |
| Steglich Esterification | Carboxylic Acid | DCC, DMAP | Mono- and/or Diester |
The 1,3-disposition of the hydroxyl groups in this compound allows for intramolecular cyclization reactions to form six-membered heterocyclic rings. Under acidic conditions, typically with heating, the diol can undergo dehydration to form a cyclic ether, specifically a substituted oxetane. This reaction proceeds via protonation of one hydroxyl group, which then leaves as a water molecule, followed by nucleophilic attack by the remaining hydroxyl group to close the ring. researchgate.net The stability of the resulting six-membered ring provides a thermodynamic driving force for this transformation.
In multi-step organic synthesis, it is often necessary to temporarily "protect" reactive functional groups like hydroxyls to prevent them from reacting under certain conditions. For 1,2- and 1,3-diols, a common strategy is to form a cyclic acetal (B89532). chem-station.comthieme-connect.de This approach not only protects both hydroxyl groups simultaneously but also introduces conformational rigidity that can be exploited in stereoselective synthesis.
For 1,3-diols such as this compound, reaction with an aldehyde or ketone in the presence of an acid catalyst yields a six-membered cyclic acetal, known as a 1,3-dioxane. organic-chemistry.org A frequently used reagent for this purpose is benzaldehyde, which forms a benzylidene acetal. The formation of this six-membered ring is generally thermodynamically favored. stackexchange.com These acetal protecting groups are stable under basic, nucleophilic, and reductive conditions but can be easily removed (deprotected) by treatment with aqueous acid, regenerating the diol. chem-station.com
Table 2: Common Protecting Groups for 1,3-Diols
| Protecting Group | Reagent | Conditions | Stability |
|---|---|---|---|
| Benzylidene Acetal | Benzaldehyde | Acid Catalyst (e.g., PTSA) | Stable to base, reduction; Cleaved by acid |
| Isopropylidene Acetal (Acetonide) | Acetone or 2,2-Dimethoxypropane | Acid Catalyst (e.g., PTSA) | Stable to base, reduction; Cleaved by acid |
The selective removal of a single hydroxyl group from a diol, known as deoxygenation, is a valuable transformation that converts a diol into an alcohol. Achieving site-selectivity in a molecule like this compound, which has two different hydroxyl groups (one primary, one secondary), presents a significant challenge due to their similar reactivity. rsc.org
Modern synthetic methods have been developed to address this challenge. Organocatalytic systems, for instance using borane catalysts like B(C₆F₅)₃ in combination with a hydrosilane reducing agent, can achieve selective deoxygenation. rsc.org The mechanism often involves the formation of a cyclic intermediate that facilitates the selective cleavage of one C-O bond. rsc.org Metal-catalyzed approaches have also been reported for the selective deoxygenation of diols, providing a route to valuable alcohol intermediates from biomass-derived polyols. nih.gov
Transformations as a Synthetic Intermediate
The bifunctional nature of this compound makes it a useful building block in the synthesis of more elaborate molecules.
Role in Polymer Production and Modification
While specific research on the direct application of this compound in large-scale polymer production is not extensively documented in publicly available literature, its chemical structure as a diol suggests a potential role as a comonomer in the synthesis of various polymers, particularly polyesters and polyurethanes. The principles of condensation polymerization, where monomers join together with the loss of a small molecule like water, provide a framework for understanding its hypothetical reactivity and influence on polymer properties.
The presence of two hydroxyl (-OH) groups allows this compound to act as a building block in step-growth polymerization. nsf.gov In this capacity, it can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The unique structural features of this compound—specifically its long alkyl chains and the secondary hydroxyl group—would be expected to impart distinct properties to the resulting polymers compared to those synthesized with shorter, linear diols.
In the context of polyester synthesis, this compound could be incorporated into the polymer backbone through esterification with diacids. libretexts.org The bulky butyl and hexyl groups attached to the main chain would likely disrupt the regular packing of polymer chains. This steric hindrance would be anticipated to lower the crystallinity of the polyester, potentially leading to a more amorphous material with increased flexibility and a lower glass transition temperature (Tg). Research on other branched diols has shown that such structural irregularities can significantly alter the thermal and mechanical properties of polyesters.
For polyurethane production, diols serve as chain extenders that react with isocyanate groups to form the hard segments of the polymer. researchgate.netiaea.org The incorporation of this compound as a chain extender would introduce flexible, long alkyl side chains into the polyurethane structure. This could enhance the soft-segment characteristics of the polymer, potentially improving its elasticity and impact resistance. The choice of chain extender is a critical factor in determining the final properties of a polyurethane, as it influences the degree of phase separation between the hard and soft segments. mdpi.com
The use of a diol with a secondary hydroxyl group, such as this compound, can also affect the reaction kinetics during polymerization. Secondary alcohols are generally less reactive than primary alcohols, which could influence the rate of polymer chain growth and the final molecular weight of the polymer. nih.gov This difference in reactivity could be leveraged to control the polymerization process and tailor the microstructure of the resulting polymer.
The table below provides a theoretical comparison of the potential properties of a polyester synthesized with this compound versus one made with a simple linear diol like 1,4-butanediol. This data is illustrative and based on established principles of polymer chemistry.
Table 1: Theoretical Property Comparison of Polyesters Based on Diol Structure
| Property | Polyester with 1,4-Butanediol (Linear Diol) | Polyester with this compound (Branched Diol) | Rationale for Predicted Difference |
|---|---|---|---|
| Crystallinity | Higher | Lower | The bulky side chains of this compound would hinder chain packing. |
| Glass Transition (Tg) | Higher | Lower | Increased free volume and chain flexibility due to the branched structure. |
| Flexibility | Lower | Higher | Disruption of crystalline regions leads to a more amorphous and flexible material. |
| Solubility | Lower | Higher | The less regular polymer structure may be more easily solvated. |
| Tensile Strength | Higher | Lower | Reduced intermolecular forces due to less efficient chain packing. |
Spectroscopic and Analytical Characterization of 2 Butyloctane 1,3 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-butyloctane-1,3-diol. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in different environments. The protons attached to the carbons bearing hydroxyl groups (C1-H₂ and C3-H) would appear in the downfield region, typically between 3.0 and 4.0 ppm. The signals for the numerous methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the butyl and hexyl chains would appear in the upfield region, generally between 0.8 and 1.6 ppm. Spin-spin coupling between adjacent non-equivalent protons would result in complex splitting patterns, which can be analyzed to confirm the connectivity of the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct evidence of the number of distinct carbon environments in the molecule. docbrown.info For this compound, twelve separate signals would be expected, corresponding to each of the 12 carbon atoms, assuming a chiral, asymmetric structure. The carbons bonded to the electronegative oxygen atoms (C1 and C3) would be the most deshielded, appearing furthest downfield (typically 60-80 ppm). The remaining aliphatic carbons of the alkyl chains would resonate in the upfield region (approximately 10-40 ppm). docbrown.info
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (-CH₂OH) | 60-70 | Carbon bonded to a primary hydroxyl group. |
| C2 (-CH) | 40-50 | Aliphatic methine carbon adjacent to two functional groups. |
| C3 (-CHOH) | 70-80 | Carbon bonded to a secondary hydroxyl group. |
| Alkyl Chain Carbons | 10-40 | Carbons of the butyl and hexyl chains. |
| Terminal -CH₃ | ~14 | Terminal methyl groups of the alkyl chains. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and gain structural insights through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₂H₂₆O₂. nih.gov
The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (202.33 g/mol ). nih.gov However, for alcohols, this peak is often weak or entirely absent due to the instability of the molecular ion. libretexts.org
The fragmentation of this compound is governed by established patterns for alcohols, primarily involving cleavage of bonds adjacent to the oxygen atom (alpha-cleavage) and the loss of small, stable neutral molecules. libretexts.org
Key expected fragmentation pathways include:
Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da), which would lead to a significant peak at m/z 184 (M-18). libretexts.org
Alpha-Cleavage: The bonds adjacent to the carbon atoms bearing the hydroxyl groups are susceptible to cleavage. This can result in several stable carbocation fragments. For instance, cleavage between C2 and C3 could lead to the loss of a C₄H₉ (butyl) radical or a larger fragment.
Alkyl Chain Fragmentation: The fragmentation pattern will also contain clusters of peaks separated by 14 mass units, corresponding to the sequential loss of methylene (-CH₂) groups from the alkyl side chains. libretexts.org
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Fragmentation Pathway |
| 202 | [C₁₂H₂₆O₂]⁺ | Molecular Ion (M⁺) |
| 184 | [C₁₂H₂₄O]⁺ | Loss of H₂O from M⁺ |
| 171 | [C₁₁H₂₃O]⁺ | Alpha-cleavage with loss of CH₂OH |
| 145 | [C₈H₁₇O₂]⁺ | Cleavage of the butyl group |
| 117 | [C₆H₁₃O₂]⁺ | Cleavage of the hexyl group |
| 45 | [C₂H₅O]⁺ | Fragment containing C-3 and its hydroxyl group |
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its various stereoisomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable.
Gas-Liquid Chromatography (GC): GC can be used to determine the purity of a sample. Due to the polar hydroxyl groups, derivatization (e.g., silylation) may be required to improve volatility and peak shape. For separating the diastereomers (e.g., meso vs. racemic forms), polar stationary phases are often effective, as they interact differently with the spatial arrangement of the polar hydroxyl groups. rsc.org Generally, the racemic form has a longer retention time than the meso form on polar phases. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC offers versatility in separating isomers.
Normal-Phase HPLC: Using a polar stationary phase (like silica) and a non-polar mobile phase can separate diastereomers based on differences in their interaction with the stationary phase.
Reversed-Phase HPLC (RP-HPLC): This is a common method for purity assessment of organic molecules.
Chiral Chromatography: To separate the enantiomers, a chiral stationary phase (CSP) is required. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and enabling their separation. nih.gov
Table 3: Chromatographic Methods for this compound Analysis
| Method | Stationary Phase Type | Application |
| Gas Chromatography (GC) | Polar (e.g., Polyethylene glycol) | Purity assessment, Diastereomer separation |
| Normal-Phase HPLC | Polar (e.g., Silica, Diol) | Diastereomer separation |
| Reversed-Phase HPLC | Non-polar (e.g., C18) | Purity assessment |
| Chiral HPLC | Chiral Stationary Phase (CSP) | Enantiomer separation and resolution |
Determination of Relative and Absolute Configuration
This compound has two chiral centers at positions C2 and C3. This gives rise to four possible stereoisomers: a pair of enantiomers with the (2R, 3R) and (2S, 3S) configurations, and a second pair of enantiomers with the (2R, 3S) and (2S, 3R) configurations. Determining the specific spatial arrangement of these centers is crucial.
Relative Configuration: The relative orientation of the substituents on C2 and C3 (i.e., whether they are syn or anti) can often be determined using ¹H NMR spectroscopy. The magnitude of the coupling constant (J-value) between the protons on C2 and C3 is dependent on the dihedral angle between them, which differs for the syn and anti isomers.
Absolute Configuration: Establishing the absolute configuration (R or S at each chiral center) requires a method that can differentiate between enantiomers.
X-ray Crystallography: This is the most definitive method for determining absolute configuration. taylorandfrancis.com It requires growing a single crystal of the compound or a suitable derivative, from which a three-dimensional structural model can be generated.
Chiral Derivatization: The diol can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomeric esters. These diastereomers have distinct NMR spectra, and analysis of the chemical shift differences can be used to deduce the absolute configuration of the original diol.
Chiral HPLC: By using a chiral column and comparing the retention times of the sample's enantiomers to those of authenticated reference standards, the absolute configuration can be assigned.
Table 4: Methods for Stereochemical Determination of this compound
| Method | Information Obtained | Principle |
| ¹H NMR (J-coupling) | Relative Configuration (syn/anti) | Dihedral angle-dependence of proton-proton coupling constants. |
| X-ray Crystallography | Absolute Configuration (R/S) | Direct visualization of the three-dimensional molecular structure. taylorandfrancis.com |
| Chiral Derivatization + NMR | Absolute Configuration (R/S) | Formation of diastereomers with distinguishable NMR spectra. |
| Chiral HPLC | Assignment of Absolute Configuration | Comparison of retention times to known enantiomeric standards. |
Advanced Applications and Future Research Directions
Development of Novel Chiral Auxiliaries and Ligands from 1,3-Diols
Chiral 1,3-diols are highly valued molecules that serve as crucial building blocks in stereoselective organic synthesis. acs.org They are frequently utilized as chiral ligands and auxiliaries, playing a pivotal role in the preparation of a diverse range of chiral chemicals. acs.org The development of novel chiral auxiliaries and ligands from 1,3-diols, including structures like 2-butyloctane-1,3-diol, is a promising area of research. The stereogenic centers and the spatial arrangement of the hydroxyl groups in these diols can be exploited to create highly effective chiral environments in asymmetric catalysis.
The synthesis of enantiomerically pure 1,3-diols is a key focus. nih.gov One strategy involves a two-step asymmetric reaction sequence, beginning with an asymmetric aldol (B89426) reaction to form chiral 1,3-keto alcohols, followed by an asymmetric reduction to yield the desired chiral 1,3-diols with high enantiomeric purity. acs.orgnih.gov For instance, new proline-derived organocatalysts have been successfully used in the initial aldol condensation, followed by reduction with chiral oxazaborolidine reagents to afford a variety of chiral 1,3-diols. acs.orgnih.gov
These synthesized chiral diols can then be used as starting materials for the development of new chiral ligands for various asymmetric reactions. nih.gov The versatility of the 1,3-diol scaffold allows for systematic modifications to fine-tune the steric and electronic properties of the resulting ligands, thereby optimizing their performance in catalytic asymmetric reactions.
Table 1: Examples of Chiral Ligands Derived from Diols
| Ligand Type | Diol Precursor | Application in Asymmetric Catalysis |
| Dioxaborolidines | Chiral 1,2-diols | Asymmetric reduction of ketones |
| TADDOLs | Tartaric acid derived diol | Diels-Alder reactions, aldol additions |
| BINOL-derived phosphines | 1,1'-Bi-2-naphthol (BINOL) | Hydrogenation, allylic alkylation |
Integration into Tandem and Cascade Reaction Sequences
Tandem or cascade reactions, where multiple chemical transformations occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. wikipedia.org The integration of 1,3-diols like this compound into such reaction sequences is an area of active research. These diols can act as key intermediates or precursors that trigger a series of subsequent reactions to build complex molecular architectures.
For example, a tandem olefin cross-metathesis/hemiacetalization/intramolecular oxa-Michael addition sequence has been developed for the stereoselective synthesis of syn-1,3-diol derivatives. researchgate.net This approach allows for the efficient construction of polyol derivatives from simple starting materials in a step-economical manner. researchgate.net The functional groups present in this compound could be strategically employed to participate in similar cascade processes, leading to the rapid assembly of complex natural products or their analogues.
The development of cascade reactions is often a key element in the efficient total synthesis of complex natural products. wikipedia.org By designing substrates that incorporate the this compound moiety, it may be possible to initiate novel cascade sequences, leading to the formation of multiple new bonds and stereocenters in a single operation.
Sustainable and Green Chemistry Approaches in Diol Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of valuable chemical compounds, including 1,3-diols. jddhs.commdpi.com Sustainable approaches focus on the use of renewable resources, the development of catalytic methods, the use of environmentally benign solvents, and the minimization of waste. jddhs.comunibo.it
Biocatalysis, for instance, offers a powerful tool for the stereoselective synthesis of chiral 1,3-diols. rsc.org Enzymes can catalyze reactions with high enantioselectivity under mild conditions, often in aqueous media, thus reducing the need for hazardous organic solvents. rsc.org The use of whole-cell biocatalysts or isolated enzymes for the synthesis of this compound could represent a significantly greener alternative to traditional chemical methods.
Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together, is another emerging green technique that can be applied to the synthesis of 1,3-diols. researchgate.net This solvent-free approach can lead to higher yields, shorter reaction times, and reduced environmental impact. researchgate.net
Furthermore, the development of catalytic systems that can be recycled and reused is a key aspect of green chemistry. The use of heterogeneous catalysts or the immobilization of homogeneous catalysts for the synthesis of this compound would contribute to a more sustainable manufacturing process.
Table 2: Green Chemistry Approaches in Diol Synthesis
| Approach | Description | Advantages |
| Biocatalysis | Use of enzymes or whole microorganisms. rsc.org | High stereoselectivity, mild reaction conditions, use of aqueous media. rsc.org |
| Mechanochemistry | Solvent-free reactions conducted by grinding. researchgate.net | Reduced solvent waste, potentially faster reaction rates, novel reactivity. researchgate.net |
| Use of Green Solvents | Employing water, ionic liquids, or supercritical fluids. frontiersin.org | Reduced toxicity and environmental impact. frontiersin.org |
| Catalytic Methods | Use of recyclable and reusable catalysts. | Minimized waste, increased process efficiency. |
Exploration of this compound as a Building Block for Specialty Chemicals
Organic building blocks are functionalized molecules that serve as the fundamental components for the synthesis of more complex molecular architectures. sigmaaldrich.com Due to its bifunctional nature and chiral centers, this compound is a promising building block for the synthesis of a variety of specialty chemicals. frontierspecialtychemicals.comabcr.com
The two hydroxyl groups can be selectively functionalized to introduce a wide range of other chemical moieties, leading to the creation of derivatives with tailored properties. For example, esterification or etherification of the hydroxyl groups can lead to the formation of novel plasticizers, surfactants, or lubricants. The diol can also serve as a monomer for the synthesis of polyesters or polyurethanes with specific thermal or mechanical properties.
Furthermore, the chiral nature of this compound makes it an attractive starting material for the synthesis of enantiomerically pure pharmaceuticals or agrochemicals. acs.org The stereocenters present in the diol can be transferred to the final product, influencing its biological activity. For instance, derivatives of 2,3-butanediol, a related diol, have applications as precursors for pharmaceuticals, food additives, and in the polymer industry. researchgate.netresearchgate.net Similarly, 1,3-butanediol is used in the manufacturing of polyester plasticizers and polyurethanes. atamanchemicals.comatamanchemicals.com The unique substitution pattern of this compound could lead to specialty chemicals with novel applications in these and other areas.
Table 3: Potential Applications of this compound Derivatives
| Derivative Class | Potential Application |
| Esters | Plasticizers, lubricants, fragrance components |
| Ethers | Solvents, surfactants, gasoline components mdpi.com |
| Polyesters/Polyurethanes | Specialty polymers with tailored properties |
| Chiral Intermediates | Synthesis of pharmaceuticals and agrochemicals |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Butyloctane-1,3-diol, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Alkylation of diols or selective protection of hydroxyl groups is commonly employed. For analogs like 2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol, alkylation with Grignard reagents under anhydrous conditions yields the target structure .
- Step 2 : Optimize reaction parameters (temperature, solvent polarity, catalyst) to enhance regioselectivity. For example, THF at 0–5°C improves stereochemical control in diol synthesis .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, UV detection at 210–230 nm) .
- Key Considerations :
- Monitor by TLC or GC-MS to track intermediates.
- Yield discrepancies often arise from competing side reactions (e.g., over-alkylation).
Q. How is this compound characterized structurally and quantitatively?
- Analytical Workflow :
- NMR : Assign hydroxyl protons (δ 1.5–2.5 ppm, broad) and alkyl chains (δ 0.8–1.4 ppm). Compare shifts with predicted values using tools like CSEARCH to validate assignments .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular ion [M+H] and fragments. Curated spectral libraries ensure accuracy .
- Chromatography : Use reverse-phase HPLC with UV/RI detection for quantification. Calibrate against certified reference standards .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Storage : Ambient temperatures in airtight containers to prevent oxidation. Avoid light exposure .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods during synthesis .
- Disposal : Neutralize waste with dilute NaOH and incinerate per EPA guidelines .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound and its analogs?
- Stereoisomer Analysis :
-
Case Study : For 2-aminobutane-1,3-diol stereoisomers, (2R,3S) configurations show 3× higher binding affinity to cytochrome P450 enzymes than (2S,3R) due to spatial compatibility .
-
Method : Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test activity in enzyme inhibition assays .
- Table 1: Stereoisomer Comparison
| Stereoisomer | Binding Affinity (Kd, nM) | Enzyme Inhibition (%) |
|---|---|---|
| (2R,3S) | 12.3 ± 1.2 | 78 ± 4 |
| (2S,3R) | 38.7 ± 2.5 | 32 ± 3 |
Q. How can researchers resolve contradictions in spectral or bioactivity data for this compound?
- Triangulation Strategy :
- Step 1 : Cross-validate NMR assignments with computational predictions (DFT calculations for shifts) .
- Step 2 : Replicate bioassays under controlled conditions (e.g., fixed pH, temperature). For example, inconsistent enzyme inhibition data may arise from assay buffer variability .
- Step 3 : Apply mixed-methods analysis (qualitative outlier detection + quantitative regression) to identify confounding variables .
Q. What methodologies are used to study this compound’s interactions with cellular targets?
- Experimental Design :
- Binding Assays : Surface plasmon resonance (SPR) or ITC to measure affinity for receptors (e.g., GPCRs). For analogs, SPR achieved a detection limit of 0.1 nM .
- Pathway Analysis : Knockout cell lines (CRISPR/Cas9) to identify signaling cascades affected by the compound. For example, MAPK pathway inhibition was observed in diol-treated HeLa cells .
- Table 2: Analytical Techniques for Interaction Studies
| Technique | Application | Sensitivity |
|---|---|---|
| SPR | Real-time binding kinetics | 0.1–10 nM |
| ITC | Thermodynamic profiling | 10–100 µM |
| Fluorescence Polarization | Competitive binding assays | 1–50 nM |
Data Contradiction Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
